molecular formula C23H31N11O5 B12117616 Ac-DL-His-DL-His-Gly-DL-His-NHMe

Ac-DL-His-DL-His-Gly-DL-His-NHMe

Cat. No.: B12117616
M. Wt: 541.6 g/mol
InChI Key: TYRGPEYUEWGFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DL-His-DL-His-Gly-DL-His-NHMe is a synthetic peptide composed of three histidine residues and one glycine residue. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of histidine residues, which contain an imidazole side chain, imparts unique chemical properties to the peptide, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-His-DL-His-Gly-DL-His-NHMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-His-DL-His-Gly-DL-His-NHMe can undergo various chemical reactions, including:

    Oxidation: The imidazole side chain of histidine can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

Ac-DL-His-DL-His-Gly-DL-His-NHMe has several scientific research applications:

    Chemistry: Used as a model compound to study peptide chemistry and reactions involving histidine residues.

    Biology: Investigated for its role in enzyme catalysis and protein interactions due to the presence of histidine.

    Medicine: Explored for potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-NHMe involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can influence enzyme activity, protein folding, and metal ion coordination. The peptide can act as a chelating agent, binding to metal ions and affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-His-DL-His-Gly-DL-His-OH: Similar structure but with a carboxyl group instead of an amide group at the C-terminus.

    Ac-DL-His-DL-His-DL-His-NHMe: Lacks the glycine residue, affecting its flexibility and interactions.

    Ac-DL-His-Gly-DL-His-NHMe: Contains fewer histidine residues, altering its chemical properties.

Uniqueness

Ac-DL-His-DL-His-Gly-DL-His-NHMe is unique due to its specific sequence and the presence of three histidine residues, which confer distinct chemical reactivity and biological activity. The combination of histidine and glycine residues allows for versatile interactions and applications in various scientific fields.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)-N-[3-(1H-imidazol-5-yl)-1-[[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGPEYUEWGFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N11O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.